molecular formula C19H11Cl3FN3O B2510136 3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-13-3

3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2510136
CAS No.: 338774-13-3
M. Wt: 422.67
InChI Key: TXGWCVSCZORSER-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyridinone hybrid featuring a 5,6-dichloro-substituted benzimidazole core linked to a 2(1H)-pyridinone moiety. The benzyl group at position 1 of the benzimidazole is substituted with 2-chloro-6-fluorophenyl, introducing steric bulk and electronic modulation.

Properties

IUPAC Name

3-[5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3FN3O/c20-12-4-1-5-15(23)11(12)9-26-17-8-14(22)13(21)7-16(17)25-18(26)10-3-2-6-24-19(10)27/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGWCVSCZORSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound belonging to the class of benzimidazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H10Cl4FN3
  • CAS Number : 337920-74-8
  • Molar Mass : 441.11 g/mol

Antimicrobial Activity

Benzimidazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3-[5,6-Dichloro...Staphylococcus aureus16 µg/mL
3-[5,6-Dichloro...Escherichia coli32 µg/mL
3-[5,6-Dichloro...Candida albicans25 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics such as ciprofloxacin and norfloxacin .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives. The mechanism often involves inhibition of tubulin polymerization and interference with cellular signaling pathways.

Case Study: In Vitro Anticancer Effects
In vitro studies have shown that the compound induces apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with 3-[5,6-dichloro...] resulted in a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
A54915.0Tubulin inhibition
HeLa10.0Apoptotic pathway activation

The biological activity of 3-[5,6-dichloro...] is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascade is a critical mechanism for its anticancer effects.
  • Interference with DNA Replication : Some studies suggest that benzimidazole derivatives can bind to DNA and disrupt replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

Compound A : 3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS: 338774-29-1)
  • Key Difference : The benzyl group is substituted with a single fluorine at the para position (4-fluorobenzyl) instead of 2-chloro-6-fluorobenzyl.
Compound B : 5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS: 338774-00-8)
  • Key Difference : The benzyl group is unsubstituted (phenylmethyl), lacking halogen atoms.
  • Implications : Reduced electron-withdrawing effects may decrease stability in oxidative environments or alter intermolecular interactions (e.g., hydrogen bonding) .
Compound C : 3-(1-[4-(tert-Butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone (CAS: 338412-02-5)
  • Key Difference : A bulky tert-butyl group replaces halogens on the benzyl ring.
  • Implications : Enhanced lipophilicity (predicted logP increase) and steric hindrance could impact membrane permeability or crystallization behavior .

Variations in the Heterocyclic Core

Compound D : 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
  • Key Difference: The pyridinone ring is replaced with a 2-chloro-3-pyridinyl group.
  • Implications: Loss of the pyridinone’s keto-enol tautomerism may reduce hydrogen-bonding capacity, altering solubility or target engagement .
Compound E : 3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone (CAS: 477860-56-3)
  • Key Difference: The benzimidazole core is absent, replaced by a hydroxy-pyridinone system with a pyridinyl-ethyl chain.
  • Implications : Structural simplification may reduce molecular weight (MW = 358.8) and modulate pharmacokinetic properties .

Comparative Data Table

Compound CAS Number Benzyl Substituent Core Structure Molecular Formula Molecular Weight
Target Compound Not Provided 2-Chloro-6-fluorobenzyl Benzimidazole-pyridinone Likely C₁₉H₁₂Cl₃FN₃O ~424.7 (estimated)
Compound A 338774-29-1 4-Fluorobenzyl Benzimidazole-pyridinone Not Provided Not Provided
Compound B 338774-00-8 Phenylmethyl Benzimidazole-pyridinone C₁₉H₁₃Cl₂N₃O 370.23
Compound C 338412-02-5 4-(tert-Butyl)benzyl Benzimidazole-pyridinone C₂₃H₂₁Cl₂N₃O 426.34
Compound D Not Provided 2-Fluorobenzyl Benzimidazole-pyridine Not Provided Not Provided
Compound E 477860-56-3 2-Chloro-6-fluorobenzyl Hydroxy-pyridinone C₁₉H₁₆ClFN₂O₂ 358.8

Research Findings and Implications

  • Steric Considerations : Bulky substituents (e.g., tert-butyl in Compound C) may hinder crystallization or target binding but improve lipid bilayer penetration .
  • Hydrogen Bonding: The pyridinone moiety in the target compound and Compound E enables keto-enol tautomerism, facilitating hydrogen-bond networks critical for crystal packing or biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, and how can reaction conditions be optimized?

  • Methodology :

  • Use a multi-step approach: (1) Benzyl halide coupling under inert atmosphere (N₂/Ar) with benzimidazole precursors, followed by (2) cyclization using Na₂S₂O₄ in acidic conditions (HCl) to form the pyridinone ring .
  • Optimize yield by varying catalysts (e.g., Pd/C for cross-coupling), reaction temperature (60–120°C), and solvent polarity (DMF vs. THF) .
  • Monitor purity via TLC/HPLC and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (e.g., bond angles, torsion) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous benzimidazole-pyridinone derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹, C-Cl ~700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodology :

  • In vitro screens : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric/colorimetric readouts .
  • Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
  • Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) .
  • Purity verification : Reanalyze compound batches via HPLC (>98% purity) to exclude degradation products .
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for variability in experimental replicates .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logD, pIC₅₀) to identify confounding variables .

Q. What advanced methodologies are suitable for studying environmental fate and degradation pathways?

  • Methodology :

  • Environmental simulation : Use OECD 307 guidelines to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Analytical tracking : Quantify degradation products via LC-MS/MS with isotopic labeling (¹⁴C) to trace metabolic pathways .
  • QSAR modeling : Predict bioaccumulation potential using logP and molecular topology descriptors .

Q. How can computational tools enhance understanding of structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinase domains) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Train models with descriptors (e.g., HOMO/LUMO, polar surface area) and validate via leave-one-out cross-validation .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

  • Methodology :

  • Split-plot design : Assign treatments to main plots (e.g., dose levels) and subplots (e.g., time points) to control intersubject variability .
  • Sampling strategy : Collect plasma/tissue samples at optimized intervals (e.g., 0.5, 1, 2, 4, 8, 24 h post-dose) for LC-MS/MS analysis .
  • Population PK modeling : Use NONMEM to estimate parameters (CL, Vd) while accounting for covariates (weight, age) .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationPd-catalyzed coupling, Na₂S₂O₄ cyclization
Structural CharacterizationX-ray crystallography, HRMS, NMR
Environmental FateOECD 307 tests, LC-MS/MS with ¹⁴C labeling
Data Contradiction AnalysisMeta-analysis, mixed-effects models

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